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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of titanium sulfate clusters, drawing upon

quantum mechanical studies to elucidate their structural, energetic, and vibrational properties.

The information presented herein is intended to support researchers and professionals in the

fields of materials science, catalysis, and drug development by offering a foundational

understanding of these complex systems at the molecular level.

Introduction to Titanium Sulfate Clusters
Titanium sulfate and its derivatives are of significant interest due to their roles as precursors in

the industrial production of titanium dioxide (TiO2), a widely used pigment and photocatalyst.

The hydrolysis of titanyl sulfate (TiOSO₄) is a critical step in the sulfate process for TiO₂

synthesis. Understanding the structure and behavior of the intermediate titanium sulfate

clusters at a quantum mechanical level is crucial for controlling the properties of the final TiO₂

product and for exploring novel applications of these clusters.

Recent studies have highlighted the self-assembly of a soluble Ti-octadecameric cluster, {Ti18},

upon the dissolution of a simple Ti(IV)-sulfate salt. This cluster persists until the precipitation of

TiO₂. The nature of this cluster can vary, acting as either a polycation or a polyanion depending

on the number of sulfate ligands it carries.[1]
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The theoretical investigation of titanium sulfate clusters predominantly employs ab initio

quantum mechanics calculations, particularly Density Functional Theory (DFT). These

computational methods provide a powerful tool for determining the geometric and electronic

structures, as well as the vibrational properties of these complex systems.

DFT Calculations for Solid-State TiOSO₄
Quantum mechanical calculations on the solid-state structure of anhydrous titanyl sulfate

(TiOSO₄) have been performed using the CRYSTAL17 code. This approach utilizes all-electron

basis sets to provide a detailed description of the electronic structure. The geometry

optimization of the bulk TiOSO₄ crystal, starting from experimental data, yields lattice

parameters that are in good agreement with experimental findings.[2]

Experimental Protocol: Solid-State DFT Calculation of TiOSO₄[2]

Software: The CRYSTAL17 software package is utilized for the periodic quantum-chemical

calculations.

Initial Structure: The calculation commences with the experimental crystallographic data for

TiOSO₄, which has an orthorhombic structure with the space group Pnma.

Basis Sets: All-electron basis sets are employed for all atoms:

Titanium (Ti): 86-41131 (one s, four sp, and two d shells)

Sulfur (S): 86-311111 (one s, five sp, and two d shells)

Oxygen (O): 8-4111 (one s, three sp, and one d shell)

Functional: The specific DFT functional used in the original study is not explicitly mentioned

in the provided text, but common choices for solid-state systems include functionals like PBE

or B3LYP.

Geometry Optimization: The lattice parameters and internal coordinates of the TiOSO₄

crystal are optimized to find the minimum energy structure.

Vibrational Analysis: Following geometry optimization, the vibrational frequencies are

calculated to obtain the theoretical infrared and Raman spectra.
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DFT Calculations for Surface and Adsorbed Species
Ab initio quantum mechanics calculations have also been applied to investigate the interactions

of titanium hydroxyls and sulfates with TiO₂ surfaces. The CASTEP code, which utilizes a

plane-wave basis set, is a common tool for such studies.

Experimental Protocol: DFT Calculation of Surface Interactions

Software: The CASTEP code is employed for the calculations.

Functional: The exchange-correlation is described using the generalized gradient

approximation (GGA) with the PW91 functional.

Pseudopotentials: Ultrasoft pseudopotentials are used for each element. For titanium, the

semicore states are treated as part of the core.

Plane-Wave Cutoff Energy: A kinetic energy cutoff of 280 eV is used for the plane-wave

expansion of the wave function.

Surface Model: The calculations are performed on a slab model of the TiO₂ surface, typically

the rutile (110) or (101) surfaces.

Adsorption Simulation: The titanium sulfate species of interest is placed on the surface, and

the geometry of the entire system is optimized to determine the adsorption mechanism and

energy.

Structural and Vibrational Properties
Quantum mechanical calculations provide precise data on the geometric parameters and

vibrational modes of titanium sulfate clusters.

Solid-State TiOSO₄
The crystal structure of anhydrous titanyl sulfate consists of polymeric -Ti-O-Ti-O- chains.[2]

Within this structure, there is a relatively short Ti-O bond with a length of 1.786 Å, which is

considered to have a character intermediate between a single and a double bond.[2]

Table 1: Optimized Lattice Parameters for Bulk TiOSO₄[2]
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Parameter Optimized Value (Å) Experimental Value (Å)

a 11.160 10.953

b 5.264 5.152

c 6.607 6.426

Table 2: Experimental Vibrational Wavenumbers for TiOSO₄[2]
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Infrared (cm⁻¹) Raman (cm⁻¹)

1241 1241

1184 1185

1114 1113

1045 1045

918 918

850 850

673 673

640 640

590 590

517 517

485 485

453 453

410 410

355 355

322 322

297 297

277 277

235 235

203 203

Aqueous Titanyl Sulfate Complexes
In concentrated aqueous solutions of titanyl sulfate in sulfuric acid, Raman spectroscopy

studies have identified the formation of weak titanyl sulfato complexes. The predominant
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species are ML and ML₂, where M represents the titanyl ion and L represents the sulfate ligand.

[3][4] This indicates the presence of Ti(SO₄) and Ti(SO₄)₂ species in solution.

Visualizations of Computational Workflows and
Structures
To better illustrate the concepts and processes involved in the quantum mechanical study of

titanium sulfate clusters, the following diagrams are provided.
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(e.g., Ti(SO4)2, TiOSO4)
Select Basis Set

(e.g., all-electron, plane-wave)
Choose DFT Functional

(e.g., GGA-PW91, B3LYP) Geometry Optimization Vibrational Frequency Calculation

Structural Parameters
(Bond Lengths, Angles)

Binding and Formation Energies

Simulated IR/Raman Spectra

Click to download full resolution via product page

General workflow for quantum mechanical calculations of titanium sulfate clusters.
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Polymeric -Ti-O-Ti-O- Chain in TiOSO4
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Schematic representation of the polymeric chain structure in solid TiOSO₄.

Conclusion
Quantum mechanical studies, primarily based on Density Functional Theory, provide invaluable

insights into the fundamental properties of titanium sulfate clusters. The computational data on

bond lengths, lattice parameters, and vibrational frequencies are essential for understanding

the behavior of these species in both the solid state and in solution. This knowledge is critical

for optimizing industrial processes, such as TiO₂ production, and for designing novel materials
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and catalysts based on titanium-oxo-sulfate frameworks. Further theoretical investigations into

the structure and reactivity of isolated and solvated titanium sulfate clusters are warranted to

build a more comprehensive understanding of these important chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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